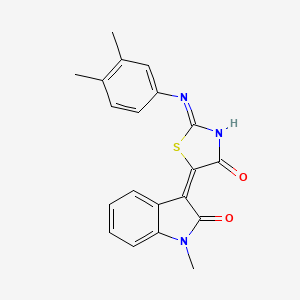
(2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antifibrotic and Anticancer Activity
Thiazolidinone derivatives exhibit significant antifibrotic and anticancer activities. Their synthesis through efficient one-pot reactions and subsequent evaluation has revealed compounds with high antifibrotic activity levels, comparable to known drugs like Pirfenidone, without scavenging superoxide radicals. This highlights their potential as candidates for further testing in antifibrotic therapy (Kaminskyy et al., 2016).
Antimicrobial Activity
Several thiazolidinone compounds have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Their structure-activity relationship has been elucidated, showing potential as new antimicrobial agents. For instance, isochromene and isoquinoline derivatives related to thiazolidinones have demonstrated antibacterial activity against gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011).
Aldose Reductase Inhibitors
Thiazolidinone acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde and aldose reductases, enzymes implicated in diabetic complications. Some derivatives showed high inhibitory potency, suggesting their utility in developing novel drugs for treating diabetic complications (Ali et al., 2012).
Antifungal Activity
The synthesis of thiazolidin-4-one derivatives and their evaluation for antifungal activity against agricultural fungi have identified compounds with higher fungicidal effects. This indicates their potential application in agricultural settings to combat fungal infections (Liu, Lieberzeit, & Anthonsen, 2000).
Anticancer Activity
Thiazolidinone derivatives have also been synthesized and screened for anticancer activity, with some compounds showing low to moderate activity across a broad spectrum of cancer cell lines. This includes selective action on leukemia, CNS cancer, renal cancer, ovarian cancer, etc., suggesting their potential as anticancer agents (Kaminskyy et al., 2015).
Propriétés
IUPAC Name |
(5E)-2-(3,4-dimethylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-11-8-9-13(10-12(11)2)21-20-22-18(24)17(26-20)16-14-6-4-5-7-15(14)23(3)19(16)25/h4-10H,1-3H3,(H,21,22,24)/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDOPPIKSPIPEA-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\3/C4=CC=CC=C4N(C3=O)C)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Benzyloxy)benzoyl]piperazine hydrochloride](/img/structure/B2798288.png)

![N-Ethyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2798293.png)
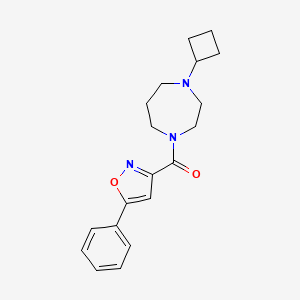
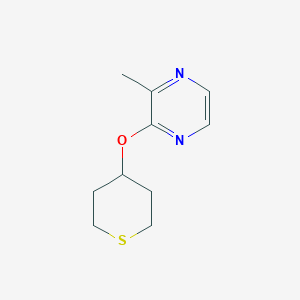
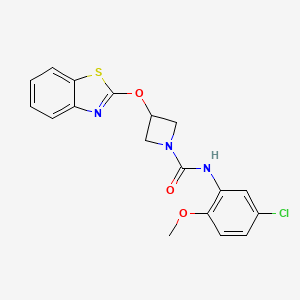
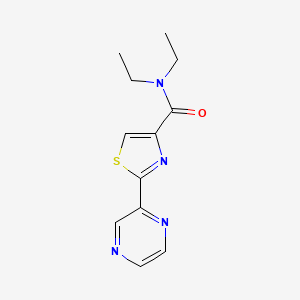
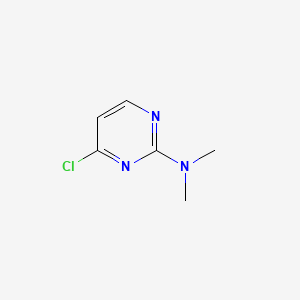
![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)

![Methyl 2-[(methylcarbamothioyl)amino]benzoate](/img/structure/B2798308.png)


![2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2798311.png)
